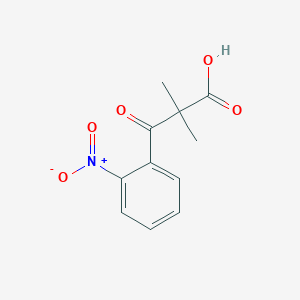

2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid

CAS No.:

Cat. No.: VC17659462

Molecular Formula: C11H11NO5

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO5 |

|---|---|

| Molecular Weight | 237.21 g/mol |

| IUPAC Name | 2,2-dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid |

| Standard InChI | InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-5-3-4-6-8(7)12(16)17/h3-6H,1-2H3,(H,14,15) |

| Standard InChI Key | LWPZLJAUFQGNGV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Introduction

2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid is a complex organic compound with the molecular formula C11H11NO5. This compound belongs to the class of carboxylic acids, specifically keto acids, due to the presence of a ketone functional group adjacent to the carboxylic acid group. The compound's structure includes a dimethyl group and a nitrophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties and potential applications in scientific research.

Synthesis

The synthesis of 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid typically involves several organic reactions. Although specific synthesis details for this compound are not readily available, similar compounds like 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid are synthesized through nitration and subsequent organic reactions to introduce the desired functional groups. The availability of precursors and specific conditions for synthesis can influence the yield and purity of the final product.

Applications in Scientific Research

While specific applications for 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid are not detailed, compounds with similar structures are used as intermediates in organic synthesis and may participate in various chemical reactions due to their functional groups. These reactions can include condensation reactions, esterification, and other transformations typical of keto acids and aromatic compounds.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of organic compounds like 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid. These methods provide detailed information about the molecular structure and functional groups present in the compound.

| Analytical Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirm molecular structure and purity |

| IR Spectroscopy | Identify functional groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume